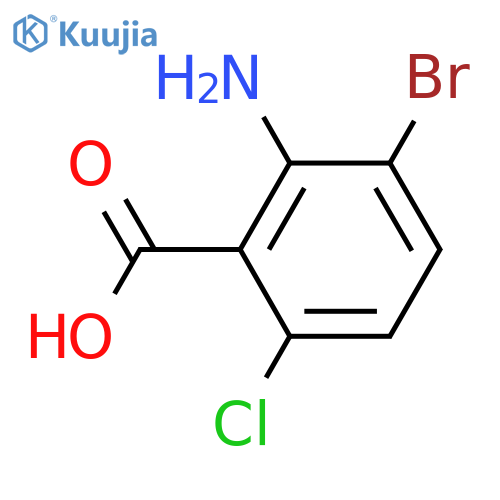

Cas no 1513235-14-7 (2-Amino-3-bromo-6-chlorobenzoic acid)

1513235-14-7 structure

商品名:2-Amino-3-bromo-6-chlorobenzoic acid

CAS番号:1513235-14-7

MF:C7H5BrClNO2

メガワット:250.477100133896

MDL:MFCD24078121

CID:4742301

PubChem ID:19612018

2-Amino-3-bromo-6-chlorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Amino-3-bromo-6-chlorobenzoic acid

-

- MDL: MFCD24078121

- インチ: 1S/C7H5BrClNO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,10H2,(H,11,12)

- InChIKey: FQJGLFZNTXSQQS-UHFFFAOYSA-N

- ほほえんだ: C1=C(Cl)C(C(O)=O)=C(N)C(Br)=C1

2-Amino-3-bromo-6-chlorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3045426-0.25g |

2-amino-3-bromo-6-chlorobenzoic acid |

1513235-14-7 | 95.0% | 0.25g |

$452.0 | 2025-03-19 | |

| Enamine | EN300-3045426-0.05g |

2-amino-3-bromo-6-chlorobenzoic acid |

1513235-14-7 | 95.0% | 0.05g |

$212.0 | 2025-03-19 | |

| Enamine | EN300-3045426-10.0g |

2-amino-3-bromo-6-chlorobenzoic acid |

1513235-14-7 | 95.0% | 10.0g |

$3929.0 | 2025-03-19 | |

| Enamine | EN300-3045426-0.1g |

2-amino-3-bromo-6-chlorobenzoic acid |

1513235-14-7 | 95.0% | 0.1g |

$317.0 | 2025-03-19 | |

| Enamine | EN300-3045426-5.0g |

2-amino-3-bromo-6-chlorobenzoic acid |

1513235-14-7 | 95.0% | 5.0g |

$2650.0 | 2025-03-19 | |

| Enamine | EN300-3045426-1.0g |

2-amino-3-bromo-6-chlorobenzoic acid |

1513235-14-7 | 95.0% | 1.0g |

$914.0 | 2025-03-19 | |

| Aaron | AR023S1P-1g |

2-amino-3-bromo-6-chlorobenzoicacid |

1513235-14-7 | 95% | 1g |

$1282.00 | 2025-02-15 | |

| Aaron | AR023S1P-10g |

2-amino-3-bromo-6-chlorobenzoicacid |

1513235-14-7 | 95% | 10g |

$5428.00 | 2023-12-15 | |

| 1PlusChem | 1P023RTD-10g |

2-amino-3-bromo-6-chlorobenzoicacid |

1513235-14-7 | 95% | 10g |

$4919.00 | 2024-06-20 | |

| 1PlusChem | 1P023RTD-100mg |

2-amino-3-bromo-6-chlorobenzoicacid |

1513235-14-7 | 95% | 100mg |

$454.00 | 2024-06-20 |

2-Amino-3-bromo-6-chlorobenzoic acid 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

1513235-14-7 (2-Amino-3-bromo-6-chlorobenzoic acid) 関連製品

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬